molecular formula C13H12ClNO6 B11483283 [3-(4-Chloro-6,7-dimethoxy-1,3-benzodioxol-5-yl)-5-isoxazolyl]methanol

[3-(4-Chloro-6,7-dimethoxy-1,3-benzodioxol-5-yl)-5-isoxazolyl]methanol

Cat. No.: B11483283
M. Wt: 313.69 g/mol
InChI Key: NSQLRHGFKIZZIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(4-Chloro-6,7-dimethoxy-1,3-benzodioxol-5-yl)-5-isoxazolyl]methanol: is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, an isoxazole ring, and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-Chloro-6,7-dimethoxy-1,3-benzodioxol-5-yl)-5-isoxazolyl]methanol typically involves multiple steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the reaction of catechol with methylene chloride in the presence of a base.

    Introduction of the Chloro and Methoxy Groups: Chlorination and methoxylation are achieved using appropriate reagents such as thionyl chloride and dimethyl sulfate.

    Construction of the Isoxazole Ring: The isoxazole ring is formed via a cyclization reaction involving hydroxylamine and an α,β-unsaturated carbonyl compound.

    Attachment of the Methanol Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the chloro group, potentially converting it to a hydrogen atom.

    Substitution: The chloro group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.

Major Products

    Oxidation: Formation of [3-(4-Chloro-6,7-dimethoxy-1,3-benzodioxol-5-yl)-5-isoxazolyl]formaldehyde or [3-(4-Chloro-6,7-dimethoxy-1,3-benzodioxol-5-yl)-5-isoxazolyl]carboxylic acid.

    Reduction: Formation of [3-(6,7-Dimethoxy-1,3-benzodioxol-5-yl)-5-isoxazolyl]methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [3-(4-Chloro-6,7-dimethoxy-1,3-benzodioxol-5-yl)-5-isoxazolyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound may exhibit interesting pharmacological properties. Its structural features suggest potential activity as an enzyme inhibitor or receptor modulator, making it a candidate for drug discovery research.

Medicine

In medicine, derivatives of this compound could be investigated for their therapeutic potential. For example, modifications to the isoxazole ring or the benzodioxole moiety might yield compounds with anti-inflammatory, anticancer, or antimicrobial activities.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which [3-(4-Chloro-6,7-dimethoxy-1,3-benzodioxol-5-yl)-5-isoxazolyl]methanol exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzodioxole and isoxazole rings can engage in hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    [3-(6,7-Dimethoxy-1,3-benzodioxol-5-yl)-5-isoxazolyl]methanol: Lacks the chloro group, potentially altering its reactivity and biological activity.

    [3-(4-Chloro-6,7-dimethoxy-1,3-benzodioxol-5-yl)-5-isoxazolyl]ethanol: Contains an ethanol group instead of methanol, which may affect its solubility and reactivity.

    [3-(4-Chloro-6,7-dimethoxy-1,3-benzodioxol-5-yl)-5-isoxazolyl]methylamine: Features a methylamine group, which could enhance its nucleophilicity and potential biological activity.

Uniqueness

The presence of both the chloro and methanol groups in [3-(4-Chloro-6,7-dimethoxy-1,3-benzodioxol-5-yl)-5-isoxazolyl]methanol makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and potential biological activities, offering opportunities for diverse applications in research and industry.

Properties

Molecular Formula

C13H12ClNO6

Molecular Weight

313.69 g/mol

IUPAC Name

[3-(4-chloro-6,7-dimethoxy-1,3-benzodioxol-5-yl)-1,2-oxazol-5-yl]methanol

InChI

InChI=1S/C13H12ClNO6/c1-17-10-8(7-3-6(4-16)21-15-7)9(14)11-13(12(10)18-2)20-5-19-11/h3,16H,4-5H2,1-2H3

InChI Key

NSQLRHGFKIZZIG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1OC)OCO2)Cl)C3=NOC(=C3)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.